Zxh-4-130 (trifluoroacetic acid salt) is a small molecule compound primarily studied for its role in inducing targeted protein degradation, specifically through the degradation of cereblon (CRBN). This compound belongs to a class of molecules known as heterobifunctional ligase recruiters, which facilitate the ubiquitin-proteasome system's action on specific proteins. Zxh-4-130 is particularly significant in the context of cancer research and therapeutic development, as it provides insights into novel approaches for targeted therapies.
Zxh-4-130 is classified as a cereblon degrader and is part of the broader category of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the cell's ubiquitin-proteasome system to selectively degrade proteins that contribute to disease states, particularly in oncology. The source of Zxh-4-130 is primarily from synthetic organic chemistry, with its synthesis detailed in various scientific publications and supplementary materials.
The synthesis of Zxh-4-130 involves several key steps:
The final product is obtained as a trifluoroacetate salt, which enhances its solubility and stability for biological assays. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of Zxh-4-130 .
Zxh-4-130 has a complex molecular structure characterized by multiple functional groups that enable its interaction with target proteins. Its molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, arranged in a configuration that supports binding to cereblon.
Zxh-4-130 primarily functions through its reaction with cereblon. Upon binding, it facilitates the recruitment of E3 ligases that tag CRBN for ubiquitination. This process leads to proteasomal degradation of target proteins associated with cancer pathogenesis.
The mechanism involves:
The action mechanism of Zxh-4-130 can be summarized in several stages:
This mechanism highlights the potential of Zxh-4-130 as a therapeutic agent by targeting oncogenic proteins for degradation .
Zxh-4-130 appears as a gray powder with good solubility in organic solvents due to its trifluoroacetate form.
Key chemical properties include:
Data from analytical techniques confirm these properties, supporting its application in biological studies .
Zxh-4-130 has significant applications in scientific research, particularly in:
The molecular architecture of Proteolysis TArgeting Chimeras comprises three elements: (1) a target protein-binding warhead, (2) an E3 ubiquitin ligase-recruiting ligand, and (3) a chemical linker facilitating ternary complex formation. The degradation mechanism proceeds through five sequential steps:
ZXH-4-130 trifluoroacetate leverages this catalytic cycle to degrade cereblon, exhibiting sub-nanomolar degradation efficiency (DC₅₀ < 10 nM in MM1.S cells). Its trifluoroacetate salt form enhances aqueous solubility—critical for in vitro applications—without altering biological activity compared to the free base [1] [4].
The development of targeted degraders has progressed through distinct generations:
Table 1: Comparative Analysis of Degrader Architectures
Architecture | Mechanistic Basis | Advantages | Limitations |
---|---|---|---|
Heterobifunctional | Single E3 + single POI | Well-characterized pharmacology | Susceptible to E3 expression variability |
Heteromultivalent | Multiple E3s and/or POIs | Potential for enhanced efficacy and resistance mitigation | Synthetic complexity, pharmacokinetic challenges |
ZXH-4-130 trifluoroacetate occupies a unique niche as a heterobifunctional self-degrader: Its warhead targets cereblon while its Von Hippel-Lindau ligand recruits an alternative E3 ligase, enabling cereblon autodegradation. This design circumvents limitations of heteromultivalent systems while maintaining a molecular weight (985.08 g/mol for trifluoroacetate salt) compatible with cellular permeability [1] [4] [8].
E3 ubiquitin ligases determine substrate specificity, spatial-temporal degradation patterns, and tissue selectivity. Over 600 human E3 ligases exist, but current Proteolysis TArgeting Chimeras therapeutics predominantly utilize fewer than 10:
Table 2: Clinically Exploited E3 Ubiquitin Ligases in Proteolysis TArgeting Chimeras Development
E3 Ligase | Natural Substrates | Small-Molecule Ligands | Therapeutic Applications |
---|---|---|---|
Cereblon | IKZF1/3, CK1α, SALL4 | Thalidomide, Lenalidomide, Pomalidomide | Hematologic malignancies |
Von Hippel-Lindau | HIF-1α | VH032, VH298 | Solid tumors, hypoxia pathways |
Mouse Double Minute 2 Homolog | p53 | Nutlin, Idasanutlin | TP53-wildtype cancers |
ZXH-4-130 trifluoroacetate uniquely engages both cereblon and Von Hippel-Lindau within its heterobifunctional structure:
This dual engagement enables precise control over cereblon degradation kinetics. Pre-treatment with 50-100 nM ZXH-4-130 trifluoroacetate:
Table 3: Structural and Functional Characteristics of ZXH-4-130 Trifluoroacetate
Property | Specification | Biological Significance |
---|---|---|
CAS Number (Free Base) | 2711006-66-3 | Unique chemical identifier |
CAS Number (Trifluoroacetate) | 2711006-67-4 | Salt form for enhanced solubility |
Molecular Formula | C₄₈H₅₉F₃N₆O₁₁S (TFA salt) | Defines elemental composition |
Molecular Weight | 985.08 g/mol (TFA salt) | Impacts membrane permeability and biodistribution |
Degradation Efficiency | DC₅₀ < 10 nM (Cereblon in MM1.S cells) | Sub-nanomolar potency enabling low dosing |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: